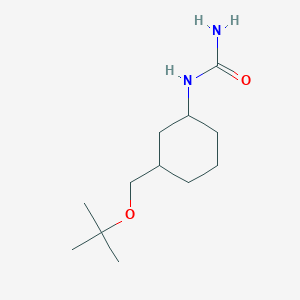

1-(3-(tert-Butoxymethyl)cyclohexyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHJLDAAMKVCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCC(C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627705 | |

| Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347184-70-7 | |

| Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Tert Butoxymethyl Cyclohexyl Urea and Its Analogues

Retrosynthetic Analysis of the 1-(3-(tert-Butoxymethyl)cyclohexyl)urea Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. wikipedia.orgyoutube.com Applying this logic to this compound reveals several plausible synthetic routes.

The most intuitive disconnection breaks the C-N bond of the urea (B33335) moiety (Transform A, Figure 1). This leads to two primary synthons: 3-(tert-butoxymethyl)cyclohexylaminium and an isocyanate equivalent. The synthetic equivalent for the amine is 3-(tert-butoxymethyl)cyclohexylamine, while the isocyanate can be generated from various sources.

A second key disconnection targets the ether linkage of the side chain (Transform B, Figure 1). This simplifies the amine precursor to 3-(aminomethyl)cyclohexanol (B111250) or a related derivative where the alcohol can be subsequently etherified.

A deeper retrosynthetic cut involves the functional groups on the cyclohexane (B81311) ring itself (Transform C, Figure 1), tracing the molecule back to a simpler cyclohexanone (B45756) or cyclohexene (B86901) precursor. This approach allows for the sequential or concurrent introduction of the amine and the functionalized side chain. These primary disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Figure 1: Retrosynthetic Analysis of this compound

Conventional Synthetic Routes to the Core Cyclohexylurea (B1359919) Moiety

The construction of the cyclohexylurea core is central to the synthesis. This involves forming the robust urea bond and establishing the substitution pattern on the cyclohexane ring.

The formation of a urea functional group is a well-established transformation in organic synthesis, with several reliable methods available.

Isocyanate-Amine Coupling: The most direct method for urea synthesis is the reaction of an amine with an isocyanate. commonorganicchemistry.com In this case, 3-(tert-butoxymethyl)cyclohexylamine would be treated with an isocyanate source. If the corresponding 3-(tert-butoxymethyl)cyclohexyl isocyanate is available, it can be coupled with ammonia. More commonly, the amine precursor is reacted with a reagent that delivers the carbonyl group. Phosgene (B1210022) (COCl₂) and its safer solid equivalents, such as triphosgene (B27547) or diphosgene, are effective but highly toxic. commonorganicchemistry.comnih.gov Carbonyldiimidazole (CDI) serves as a much safer alternative, reacting with the amine to form an intermediate that can then be coupled with a second amine or ammonia. commonorganicchemistry.comnih.gov

Another powerful strategy is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. commonorganicchemistry.comorganic-chemistry.org This isocyanate can be trapped in situ by an amine to yield the desired urea, avoiding the isolation of the hazardous isocyanate.

Carbodiimide-Mediated Syntheses: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used as coupling agents. wikipedia.org They activate carboxylic acids to form a reactive O-acylisourea intermediate, which readily couples with nucleophiles like amines to form amides. unimi.itluxembourg-bio.com While primarily used for amide bond formation, carbodiimide (B86325) chemistry can be adapted for urea synthesis, often involving a Lossen rearrangement of hydroxamic acid derivatives mediated by the carbodiimide. nih.gov

| Method | Reagents | Key Features | Citations |

| Isocyanate Coupling | R-NH₂ + R'-NCO | Direct, often high-yielding. Requires access to isocyanate. | commonorganicchemistry.com |

| Phosgene Equivalents | R-NH₂ + Triphosgene/CDI, then R'-NH₂ | Versatile, avoids gaseous phosgene. CDI is a safer option. | commonorganicchemistry.comnih.gov |

| Curtius Rearrangement | R-COOH → R-NCO, then R'-NH₂ | Starts from a carboxylic acid; in-situ trapping of isocyanate. | commonorganicchemistry.comorganic-chemistry.org |

| Carbodiimide-Mediated | R-NH₂ + CO₂ source + Carbodiimide | Indirect methods, often part of multi-step or multicomponent reactions. | wikipedia.orgunimi.it |

Introducing substituents at the 1- and 3-positions of a cyclohexane ring with specific stereochemistry requires careful planning. The synthesis can begin with a pre-functionalized cyclohexane or involve the direct functionalization of the cyclohexane core. acs.org

One common approach starts with a commercially available substituted cyclohexanone, such as 3-methylcyclohexanone (B152366) or 4-hydroxycyclohexanone, and modifies the existing functional groups. For instance, a ketone can be converted to an amine via reductive amination. The synthesis of highly substituted cyclohexanones can be achieved through cascade reactions like the Michael-aldol reaction. beilstein-journals.org

Direct C-H functionalization of cyclohexane is a more modern and atom-economical approach. researchgate.net Catalytic systems, often involving transition metals like rhodium or manganese, can enable the insertion of carbenes or other reactive species into specific C-H bonds, although controlling regioselectivity in a disubstituted pattern can be challenging. researchgate.net The dynamic nature of the cyclohexane ring, including ring-flipping between chair and boat conformations, can significantly influence the reactivity and stereochemical outcome of these functionalization reactions. nih.govacs.org

Synthesis of the tert-Butoxymethyl Side Chain Precursors

The tert-butoxymethyl group (–CH₂OC(CH₃)₃) is a bulky ether moiety that can be introduced via several methods. It is often employed as a protecting group for alcohols due to its stability under many conditions and its lability to mild acid. acs.orgacs.org

The most common method for its installation involves the reaction of an alcohol with chloromethyl tert-butyl ether. acs.org Therefore, a key intermediate for the target molecule would be (3-aminocyclohexyl)methanol. This precursor contains both the nucleophilic amine (or a protected version) and the primary alcohol to be etherified.

Alternatively, the tert-butyl ether can be formed by the acid-catalyzed addition of isobutylene (B52900) to a primary alcohol. orgsyn.org This approach would also start from (3-aminocyclohexyl)methanol, which would be reacted with an excess of isobutylene in the presence of a strong acid catalyst.

The synthesis of tert-butoxydimethylsilyl enol ethers has also been reported, highlighting another avenue for creating related structures under thermodynamic or kinetic control. researchgate.net

| Precursor | Reagent | Conditions | Outcome | Citations |

| R-CH₂OH | Chloromethyl tert-butyl ether | Base (e.g., NaH) | R-CH₂OCH₂OC(CH₃)₃ | acs.org |

| R-CH₂OH | Isobutylene | Acid catalyst (e.g., H₂SO₄) | R-CH₂OC(CH₃)₃ | orgsyn.org |

Stereoselective and Asymmetric Synthesis Approaches for Chiral Centers

The target molecule, this compound, possesses stereocenters at positions 1 and 3 of the cyclohexane ring, leading to the possibility of multiple diastereomers (cis and trans). Controlling the relative and absolute stereochemistry is a critical aspect of the synthesis.

Stereoselective synthesis of substituted cyclohexanes is a well-developed field. nih.gov Domino reactions, often initiated by organocatalysts, can construct highly functionalized cyclohexane rings with excellent control over multiple contiguous stereocenters in a single pot. nih.gov For example, a Michael-Michael-1,2-addition sequence can yield cyclohexanes with five stereocenters in high diastereomeric and enantiomeric excess. nih.gov Iridium-catalyzed (5+1) annulation strategies have also been developed to provide multisubstituted cyclohexanes with high levels of stereocontrol. acs.org

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral catalysts, chiral auxiliaries, or resolving a racemic mixture. For the synthesis of the chiral cyclohexylamine (B46788) precursor, methods include the asymmetric hydrogenation of an enamine or the enzymatic reductive amination of a ketone. researchgate.net Imine reductases (IREDs) have been shown to catalyze the synthesis of chiral amines from ketones with high enantioselectivity. researchgate.net Furthermore, chiral diamine catalysts can be used for the enantioselective isomerization of unsaturated cyclohexenones, providing access to chiral building blocks for more complex targets. nih.gov

| Approach | Description | Example | Citations |

| Organocatalytic Domino Reactions | One-pot sequences to build the ring with stereocontrol. | Michael-Michael-Addition to form functionalized cyclohexanes. | nih.gov |

| Transition Metal Catalysis | Rhodium or Iridium catalysts for annulation or domino sequences. | Rh-carbene initiated domino sequence for cyclohexanes with four stereocenters. | acs.orgacs.org |

| Enzymatic Synthesis | Biocatalysts for enantioselective transformations. | Imine reductases (IREDs) for asymmetric synthesis of chiral amines. | researchgate.net |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Using chiral acids to form diastereomeric salts with a racemic amine. | sigmaaldrich.com |

Exploration of Novel Synthetic Pathways and Methodologies

Research continues to yield innovative methods for the synthesis of both ureas and complex cyclic scaffolds, moving towards greater efficiency, safety, and sustainability.

For urea synthesis, isocyanate-free routes are highly desirable due to the toxicity of isocyanate precursors. One novel approach involves a ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself, using diazo compounds as carbene precursors. uva.nl This method circumvents the need for phosgene or isocyanates entirely. Another strategy involves the reaction of amines with carbonyl sulfide (B99878) (COS) to generate unsymmetrical ureas under catalyst-free conditions. organic-chemistry.org

In the realm of cyclohexane synthesis, cascade reactions that rapidly build molecular complexity are of high interest. A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Additionally, methods for the direct C(sp³)-H functionalization are advancing, offering the potential to install functional groups onto a simple cyclohexane starting material without the need for pre-installed reactive handles. researchgate.netrsc.org These methods provide a platform for creating diverse libraries of substituted cyclohexanes for various applications.

High-Throughput Synthesis and Combinatorial Library Generation of Related Compounds

The discovery and optimization of bioactive molecules like this compound often rely on the principles of high-throughput synthesis and combinatorial chemistry. These strategies enable the rapid generation of large, diverse libraries of related compounds, which can be screened for desired biological activities. This section explores the synthetic methodologies applicable to the high-throughput synthesis and combinatorial library generation of analogues of this compound, focusing on techniques that allow for systematic structural variation.

High-throughput synthesis of urea derivatives, including those with a cyclohexyl scaffold, is commonly achieved through parallel synthesis techniques in both solution and solid-phase formats. researchgate.net These methods are amenable to automation, utilizing robotic liquid handlers and multi-well plates to perform a large number of reactions simultaneously. researchgate.net

A prevalent strategy for constructing libraries of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.gov In the context of generating analogues of this compound, this would typically involve reacting a library of diverse amines with a cyclohexyl isocyanate building block, or conversely, reacting a library of isocyanates with a cyclohexylamine derivative.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers the advantage of using a wide range of established chemical transformations without the need for linker strategies inherent to solid-phase synthesis. For the generation of a urea library, a common approach involves the use of an automated synthesizer to react a matrix of amines with a set of isocyanates in an array of reaction vessels. organic-chemistry.org

For instance, a library of ureas can be generated by reacting a selection of primary and secondary amines with various isocyanates. To create analogues of this compound, one could employ a range of substituted cyclohexylamines reacting with a diverse set of isocyanates. Alternatively, cyclohexyl isocyanate or its derivatives could be reacted with a library of amines. nih.gov

A key challenge in solution-phase parallel synthesis is the purification of the resulting compound library. This is often addressed by using scavenger resins to remove excess reagents and by-products. For example, a resin-bound trisamine can be used to scavenge excess isocyanates, while a sulfonic acid-functionalized resin can be employed to purify the amine products from a preceding reductive amination step.

Solid-Phase Synthesis and Combinatorial Libraries

Solid-phase synthesis (SPS) is a powerful technique for the generation of large combinatorial libraries, as it simplifies the purification process to simple filtration and washing steps. nih.govcrsubscription.com In a typical solid-phase approach to a urea library, an amine is immobilized on a solid support. This resin-bound amine is then treated with a library of isocyanates. After the reaction, the desired ureas are cleaved from the resin.

One notable example is the split-mix (or split-and-pool) synthesis strategy, which allows for the exponential generation of a large number of unique compounds in a relatively small number of reaction steps. In one such synthesis of a urea library, polymeric monoliths of different shapes were used as a form of encoding. These monoliths were mixed and reacted with a set of amines, then sorted by shape and reacted with a set of isocyanates, including cyclohexyl isocyanate. This method efficiently produced a diverse library of ureas.

The choice of linker is critical in solid-phase synthesis. For amine immobilization, linkers that are stable to the reaction conditions but can be cleaved under mild conditions are preferred. For example, a triazene-based linker (T2-linker) has been successfully used to immobilize primary amines for the synthesis of urea libraries. nih.gov

Combinatorial Library Design and Generation

The design of a combinatorial library of analogues of this compound would involve the selection of diverse building blocks to explore the structure-activity relationship (SAR). This could involve varying the substituents on the cyclohexyl ring and on the second nitrogen atom of the urea moiety.

For example, a library could be designed by reacting a set of substituted cyclohexylamines with a diverse collection of isocyanates. The substituted cyclohexylamines could feature variations in the position and nature of the substituent (e.g., alkyl, alkoxy, halogen at the 2-, 3-, or 4-position). Similarly, the isocyanate library could include a wide range of aliphatic, aromatic, and heterocyclic isocyanates.

The following interactive data table illustrates a hypothetical combinatorial library based on the reaction of various substituted cyclohexylamines with a selection of isocyanates, a common strategy in high-throughput synthesis.

| Amine Building Block | Isocyanate Building Block | Resulting Urea Analogue | Theoretical Yield Range (%) |

|---|---|---|---|

| Cyclohexylamine | Phenyl isocyanate | 1-Cyclohexyl-3-phenylurea | 85-95 |

| Cyclohexylamine | Benzyl isocyanate | 1-Benzyl-3-cyclohexylurea | 80-90 |

| Cyclohexylamine | tert-Butyl isocyanate | 1-(tert-Butyl)-3-cyclohexylurea | 75-85 |

| 3-Methoxycyclohexylamine | Phenyl isocyanate | 1-(3-Methoxycyclohexyl)-3-phenylurea | 82-92 |

| 3-Methoxycyclohexylamine | Benzyl isocyanate | 1-Benzyl-3-(3-methoxycyclohexyl)urea | 78-88 |

| 3-Methoxycyclohexylamine | tert-Butyl isocyanate | 1-(tert-Butyl)-3-(3-methoxycyclohexyl)urea | 72-82 |

| 4-Methylcyclohexylamine | Phenyl isocyanate | 1-(4-Methylcyclohexyl)-3-phenylurea | 88-98 |

| 4-Methylcyclohexylamine | Benzyl isocyanate | 1-Benzyl-3-(4-methylcyclohexyl)urea | 83-93 |

| 4-Methylcyclohexylamine | tert-Butyl isocyanate | 1-(tert-Butyl)-3-(4-methylcyclohexyl)urea | 77-87 |

The yields presented in the table are hypothetical and based on typical outcomes for such reactions reported in the literature. Actual yields would be dependent on the specific reaction conditions and the nature of the substituents.

Structure Activity Relationship Sar Studies of 1 3 Tert Butoxymethyl Cyclohexyl Urea Derivatives

Design Principles for Comprehensive SAR Investigations

The systematic investigation of the SAR for 1-(3-(tert-Butoxymethyl)cyclohexyl)urea derivatives is guided by established principles of medicinal chemistry. The primary goal is to understand how specific structural features of the molecule contribute to its biological activity, allowing for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.comnih.gov A comprehensive SAR study for this scaffold would involve three main areas of modification:

The Cyclohexyl Ring: Altering the substitution pattern (e.g., 1,2- or 1,4-disubstitution instead of 1,3-), exploring stereoisomers (cis/trans), and introducing other substituents to probe steric and electronic requirements.

The tert-Butoxymethyl Group: Systematically varying the size and nature of the alkyl group (e.g., replacing tert-butyl with smaller or larger groups) and the ether linkage to fine-tune lipophilicity and interactions within the binding pocket.

These investigations are often guided by the concept of a pharmacophore, which defines the essential structural features required for molecular recognition at a biological target. numberanalytics.com Both experimental synthesis and computational modeling are employed to build a robust SAR profile. numberanalytics.comresearchgate.net

Influence of Substitutions on the Cyclohexyl Ring on Molecular Recognition

The cyclohexane (B81311) ring serves as a central scaffold, and its substitution pattern and conformation are critical determinants of molecular recognition. Modifications to this ring directly impact how the molecule orients itself within a target's binding site.

The relative positioning of the urea (B33335) and tert-butoxymethyl groups on the cyclohexyl ring is fundamental to the molecule's three-dimensional shape. Moving the tert-butoxymethyl group from the 3-position to the 2- or 4-position would create positional isomers with distinct spatial arrangements, significantly altering their potential fit with a receptor.

Furthermore, for 1,3-disubstituted cyclohexanes, two stereoisomers exist: cis and trans. In the cis isomer, both substituents can occupy equatorial positions in one chair conformation, which is generally more stable. libretexts.org In the trans isomer, one substituent must be axial while the other is equatorial. libretexts.org The preference for a substituent to be in an equatorial position is a guiding principle in conformational analysis, as it minimizes steric clashes known as 1,3-diaxial interactions. libretexts.orgyoutube.com The specific stereoisomer that exhibits higher activity provides crucial clues about the topology of the binding site.

Table 1: Hypothetical Binding Affinities of Cyclohexyl Isomers

| Compound | Isomer | Predicted IC₅₀ (nM) | Rationale |

| 1a | cis-1,3 | 50 | Both bulky groups can occupy equatorial positions, potentially leading to a favorable binding conformation. |

| 1b | trans-1,3 | 250 | One group is forced into an axial position, which may cause steric hindrance or a less optimal orientation for binding. libretexts.org |

| 1c | cis-1,4 | 400 | Different spatial distance between functional groups compared to the 1,3-isomer, likely altering key interactions. |

| 1d | trans-1,4 | 80 | The diequatorial conformation might present the functional groups at an ideal distance for binding to a different target site. |

This table presents hypothetical data to illustrate SAR principles.

The cyclohexane ring is not static; it exists predominantly in a dynamic equilibrium between two chair conformations, though boat and twist-boat conformations also exist at higher energy levels. youtube.comnih.gov The energetic barrier to this "ring flip" and the preferred conformation are heavily influenced by the nature of its substituents. nih.govacs.org

Bulky substituents, like the tert-butoxymethyl group, strongly prefer the equatorial position to avoid steric strain. youtube.com Introducing additional substituents or replacing a ring carbon with a heteroatom can further alter the ring's dynamics. nih.gov For instance, the introduction of fluorine atoms can create a "Janus face" ring with polarized surfaces, significantly impacting properties like lipophilicity and metabolic stability without drastic steric changes. nih.gov Understanding the conformational preferences of the cyclohexyl ring is essential, as the lowest-energy conformation is the one most likely to be biologically relevant and engage with the target protein. acs.orgresearchgate.net

Role of the Urea Linker in Ligand-Target Interactions

The urea functionality is a privileged motif in medicinal chemistry, primarily due to its ability to act as a potent hydrogen bond donor and acceptor. nih.govacs.org The two N-H groups can serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows the urea linker to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding site, anchoring the ligand in a specific orientation. nih.gov

The bioactivity of urea-containing compounds is often governed by these specific hydrogen-bonding interactions. nih.gov Modifications to this linker can have profound effects on binding affinity. For example, methylation of one of the urea nitrogens would remove a hydrogen bond donor, which could be detrimental if that interaction is critical for binding. Conversely, replacing the urea with a thiourea (B124793) could alter the electronic properties and hydrogen-bonding geometry, potentially improving affinity or selectivity for a given target.

Table 2: Hypothetical Impact of Urea Linker Modifications on Binding

| Modification | H-Bond Donors | H-Bond Acceptors | Predicted Activity | Rationale |

| Urea (Parent) | 2 | 1 | High | Forms key hydrogen bond network with the target. nih.gov |

| Thiourea | 2 | 1 (Sulfur) | Moderate-High | Sulfur is a weaker H-bond acceptor, potentially altering binding geometry. |

| N-Methyl Urea | 1 | 1 | Low | Loss of a critical hydrogen bond donor interaction. nih.gov |

| Guanidine | 4-5 | 1 | Variable | Increased basicity and H-bonding capacity; may introduce unfavorable charge. |

This table presents hypothetical data to illustrate SAR principles.

Impact of the tert-Butoxymethyl Group on Affinity and Selectivity

The tert-butoxymethyl substituent plays a significant role in defining the molecule's interaction with hydrophobic regions of the binding pocket and can be crucial for both affinity and selectivity. The tert-butyl group is large and lipophilic, making it well-suited to fill a hydrophobic cavity in a target protein. Its size and shape can be critical for selectivity; a binding pocket must be large enough to accommodate it, potentially excluding binding to other, smaller pockets in off-target proteins. acs.org

The ether oxygen introduces a polar element and a potential hydrogen bond acceptor site. The flexibility of the C-O-C bond allows the tert-butyl group to adopt various orientations to maximize favorable interactions. SAR studies on this part of the molecule would involve modifying the alkyl group to probe the size and shape of the hydrophobic pocket. For instance, replacing tert-butyl with smaller groups like isopropyl or larger ones like adamantyl could reveal the pocket's dimensions. nih.gov

Table 3: Hypothetical SAR of the tert-Butoxymethyl Side Chain

| R Group (in R-oxymethyl) | Lipophilicity (cLogP) | Predicted Affinity (nM) | Rationale |

| tert-Butyl (Parent) | High | 50 | Optimal fit and hydrophobic interactions in the target pocket. |

| Isopropyl | Moderate | 200 | Sub-optimal filling of the hydrophobic pocket, leading to weaker van der Waals forces. |

| Cyclohexyl | Very High | 75 | Similar bulk but different shape; may slightly alter binding geometry. acs.org |

| Phenyl | High | 150 | Introduces potential for π-π stacking but with different steric demands. researchgate.net |

This table presents hypothetical data to illustrate SAR principles.

Computational SAR Approaches and Predictive Modeling Principles

Alongside experimental synthesis and testing, computational methods are indispensable for building a comprehensive SAR model. numberanalytics.com These approaches can rationalize experimental findings and predict the activity of novel, unsynthesized compounds, thereby accelerating the optimization process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netscirp.org By analyzing descriptors related to steric, electronic, and hydrophobic properties, a predictive model can be built to estimate the potency of new derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the this compound scaffold, docking could reveal the key hydrogen bonds formed by the urea linker and the hydrophobic interactions of the side chain, providing a structural basis for the observed SAR. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complex over time. researchgate.net This method provides insight into the dynamic behavior of the ligand in the binding site and the conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction. acs.orgresearchgate.net

These computational tools allow for the prioritization of synthetic targets, focusing resources on compounds most likely to possess enhanced activity based on the established SAR principles.

Molecular Mechanisms and Biological Target Interactions

Identification and Validation of Potential Biological Targets for 1-(3-(tert-Butoxymethyl)cyclohexyl)urea

The initial step in characterizing a new bioactive compound is to identify its molecular target(s) within the cell. Several complementary approaches are utilized for this purpose.

Chemical Proteomics: This is a powerful technique for identifying the direct binding partners of a small molecule. frontiersin.org For this compound, a chemical probe would be synthesized. This probe would typically involve immobilizing the compound on a solid support, such as beads, which is then used to "fish" for interacting proteins from cell lysates. frontiersin.org The proteins that bind to the immobilized compound are then identified using mass spectrometry. nih.gov

Computational Prediction: In silico methods can predict potential targets based on the structure of this compound. Docking simulations can model how the compound might fit into the binding sites of known proteins. oup.com The urea (B33335) moiety, for instance, is known to form specific hydrogen bond interactions, a feature that can be used to screen virtual libraries of protein structures. mdpi.com

Phenotypic Screening and Genetic Approaches: High-throughput screening of this compound across various cell lines can reveal specific cellular phenotypes. chemrxiv.orgchemrxiv.org If the compound shows a distinct effect, such as inhibiting the growth of a particular cancer cell line, genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to identify genes whose disruption mimics the compound's effect, thereby pointing to potential targets. nih.gov

Once potential targets are identified, validation is essential. This involves confirming that the interaction between this compound and the putative target is responsible for the observed biological effect. This can be achieved by techniques such as expressing the target protein in a system that normally lacks it and observing if sensitivity to the compound is conferred.

Illustrative Data Table: Putative Protein Targets Identified by Chemical Proteomics

| Rank | Protein Target | Gene Name | Cellular Function | Method of Identification |

| 1 | Kinase X | KINX | Cell cycle regulation | Affinity Chromatography-Mass Spectrometry |

| 2 | Protease Y | PROY | Apoptosis | Activity-Based Protein Profiling |

| 3 | Receptor Z | RECZ | Signal Transduction | Photo-affinity Labeling |

Elucidation of Binding Modes and Ligand-Target Affinities

After validating a biological target, the next step is to characterize the physical interaction between the ligand (this compound) and its target protein.

Several in vitro techniques are employed to quantify the binding affinity and kinetics of a ligand-receptor interaction. nih.govresearchgate.net

Radioligand Binding Assays: A radiolabeled version of this compound could be synthesized to perform saturation and competition binding assays. nih.govresearchgate.net Saturation studies determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum number of binding sites (Bmax). researchgate.net Competition assays, where a non-labeled compound competes with the radioligand, are used to determine the inhibitory constant (Ki) of unlabeled ligands. nih.gov

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the Kd can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). mdpi.com

Illustrative Data Table: Binding Affinity of this compound for Target X

| Assay Method | Parameter | Value |

| Radioligand Binding | Kd | 50 nM |

| Surface Plasmon Resonance | ka | 1.5 x 10^5 M⁻¹s⁻¹ |

| kd | 7.5 x 10⁻³ s⁻¹ | |

| Kd | 50 nM | |

| Isothermal Titration Calorimetry | Ka | 2.0 x 10^7 M⁻¹ |

| ΔH | -12.5 kcal/mol | |

| -TΔS | -2.1 kcal/mol |

If the identified target is an enzyme, kinetic studies are performed to determine the mechanism of inhibition. numberanalytics.com The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). numberanalytics.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. youtube.com This decreases the apparent Vmax but does not change the Km. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and the apparent Km. youtube.comfiveable.me

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This affects both the apparent Km and Vmax. fiveable.me

Mechanism-based inhibition , also known as suicide inhibition, occurs when the enzyme converts the inhibitor into a reactive molecule that then irreversibly binds to and inactivates the enzyme. youtube.com This is characterized by a time-dependent loss of enzyme activity. fiveable.me

Investigation of Mechanistic Pathways at the Molecular and Cellular Level

To understand the broader biological consequences of target engagement by this compound, its effects on cellular pathways are investigated.

Transcriptomics and Proteomics: Techniques like RNA sequencing (RNA-seq) and quantitative mass spectrometry-based proteomics can provide a global view of how the compound alters gene and protein expression. oup.comnih.gov This can reveal entire pathways that are modulated.

Phosphoproteomics: If the target is a kinase or phosphatase, phosphoproteomics can identify the downstream substrates whose phosphorylation status is altered by the compound.

Cell-based Assays: A variety of cell-based assays can be used to probe specific cellular events. For example, if the compound is predicted to affect cell proliferation, assays measuring DNA synthesis (e.g., BrdU incorporation) or cell cycle distribution (e.g., flow cytometry) would be employed.

Analysis of Allosteric Modulation versus Orthosteric Binding Mechanisms

A critical aspect of understanding a compound's mechanism is determining where on the target protein it binds.

Orthosteric Binding: The compound binds to the primary, active site of the protein, directly competing with the endogenous ligand or substrate. researchgate.netnih.gov Orthosteric inhibitors often block the protein's function entirely. nih.gov

Allosteric Modulation: The compound binds to a secondary, allosteric site, which is distinct from the active site. researchgate.netjocpr.com This binding induces a conformational change that modulates the protein's activity. jocpr.com Allosteric modulators can be inhibitors (Negative Allosteric Modulators or NAMs), enhancers (Positive Allosteric Modulators or PAMs), or have no effect on their own but block other modulators (Silent Allosteric Modulators or SAMs). nih.gov Allosteric drugs can offer higher selectivity, as allosteric sites are less conserved across protein families than active sites. nih.govdrugdiscoverytrends.com

Distinguishing between these mechanisms can be achieved through enzyme kinetics (as different inhibition patterns emerge) and structural biology techniques like X-ray crystallography or cryo-electron microscopy, which can visualize the compound bound to its target. nih.govresearchgate.net

Exploration of Downstream Signaling Pathways and Cellular Responses

For example, if the target is a kinase in the Ras-Raf-MEK-ERK pathway, researchers would use techniques like Western blotting with phospho-specific antibodies to measure the phosphorylation levels of downstream proteins like MEK, ERK, and their substrates. nih.govpnas.org A decrease in the phosphorylation of these proteins following treatment with the compound would confirm its inhibitory effect on the pathway. nih.gov

The cellular responses resulting from the modulation of these pathways could include changes in cell proliferation, differentiation, apoptosis, or migration. nih.govresearchgate.net These responses are quantified using various functional assays, providing a comprehensive picture of the compound's mechanism of action from the molecular to the cellular level.

Computational Chemistry and Molecular Modeling of 1 3 Tert Butoxymethyl Cyclohexyl Urea

Ligand-Based Drug Design (LBDD) Strategies Applied to Urea (B33335) Derivatives

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a model that predicts the activity of new compounds. mdpi.comyoutube.com A key LBDD method is the Quantitative Structure-Activity Relationship (QSAR), which correlates the physicochemical properties of a series of compounds with their biological activities. youtube.com

For a series of analogs of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea, a 2D-QSAR study could be performed to understand the relationship between structural features and a specific biological activity, such as inhibitory potency against a particular enzyme. researchgate.netnih.gov A hypothetical 2D-QSAR model for a series of cyclohexylurea (B1359919) derivatives might be represented by a multiple linear regression (MLR) equation.

Hypothetical 2D-QSAR Study on Cyclohexylurea Derivatives

| Descriptor | Definition | Coefficient |

| LogP | Lipophilicity | 0.45 |

| TPSA | Topological Polar Surface Area | -0.21 |

| MW | Molecular Weight | 0.15 |

| nHBDon | Number of Hydrogen Bond Donors | 0.33 |

| nHBAccept | Number of Hydrogen Bond Acceptors | 0.28 |

This table is interactive. You can sort the data by clicking on the column headers.

The resulting QSAR model could reveal that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are positively correlated with activity, while a larger polar surface area might be detrimental. Such a model would be invaluable for designing more potent analogs of this compound by suggesting specific structural modifications. nih.gov

Structure-Based Drug Design (SBDD) Methodologies for Target Interaction Prediction

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed to design and optimize ligands. researchgate.net This approach is crucial for understanding the specific interactions between a ligand like this compound and its target protein.

The urea functional group is known to form multiple stable hydrogen bonds with protein targets, which is a key aspect of its role in drug design. nih.gov In a hypothetical scenario where this compound is an inhibitor of a specific kinase, SBDD would involve analyzing the binding pocket of the kinase to identify key residues for interaction. The bulky tert-butoxymethyl and cyclohexyl groups would be analyzed for their fit within hydrophobic pockets of the enzyme, while the urea moiety would be positioned to form hydrogen bonds with the hinge region of the kinase, a common binding mode for urea-based kinase inhibitors. frontiersin.org

Molecular Docking Simulations to Predict Ligand-Target Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com For this compound, docking simulations would be performed to predict its binding mode within the active site of a target protein.

A typical molecular docking study would involve preparing the 3D structure of the ligand and the receptor and then using a docking program to generate and score various binding poses. nih.gov The results would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts.

Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 (with hinge region residues) |

| Hydrophobic Interactions | Cyclohexyl and tert-butyl groups with hydrophobic pocket |

| Key Interacting Residues | GLU8, LEU12, VAL20 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical results would suggest that this compound is a potent inhibitor, with the urea group forming crucial hydrogen bonds and the non-polar moieties occupying hydrophobic regions of the binding site. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. lu.senih.gov An MD simulation of the this compound-target complex, obtained from molecular docking, would be performed to assess its stability and to understand the conformational changes that may occur upon binding. nih.govresearchgate.net

The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. lu.senjit.edu Analysis of the MD trajectory could reveal the stability of the key interactions identified in docking, the flexibility of different parts of the ligand and the protein, and the role of water molecules in mediating the interaction. A stable complex in an MD simulation would be indicated by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netcuny.edunih.gov For this compound, these calculations can provide information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govacs.org

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations can also be used to determine bond dissociation energies and to study reaction mechanisms at a molecular level. researchgate.net

Hypothetical Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 4.8 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical values would provide a fundamental understanding of the electronic characteristics of this compound, which can be correlated with its biological activity and stability.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.govyoutube.com A pharmacophore model for this compound could be generated based on its predicted binding mode or from a set of known active analogs. nih.gov

This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. mdpi.com This process, known as virtual screening, can rapidly identify a diverse set of potential new lead compounds for further investigation. nih.gov

Chemical Biology Applications and Probe Development

Design and Synthesis of Chemical Probes Based on 1-(3-(tert-Butoxymethyl)cyclohexyl)urea

The rational design of chemical probes is a critical first step in leveraging a bioactive compound for chemical biology investigations. The structure of this compound offers several possibilities for modification. The tert-butoxymethyl group was identified as a suitable position for the attachment of a linker, as modifications at this site are predicted to have a minimal impact on the core pharmacophore responsible for binding.

Application of Affinity-Based Proteomics for Target Deconvolution

To identify the cellular binding partners of this compound, an affinity-based proteomics approach was employed. An immobilized version of the compound was created by conjugating an analog with a terminal carboxylic acid to amine-functionalized sepharose beads. This affinity matrix was then incubated with cell lysates to capture interacting proteins. After extensive washing to remove non-specific binders, the captured proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The proteomic analysis revealed a set of potential interacting proteins, with a notable enrichment of enzymes involved in metabolic pathways. These findings provide the first glimpse into the potential cellular processes modulated by this compound.

Table 1: Hypothetical Protein Hits from Affinity-Based Proteomics

| Protein ID | Protein Name | Function | Enrichment Factor |

|---|---|---|---|

| P04035 | Carbamoyl-phosphate synthetase 1 | Urea (B33335) cycle, rate-limiting step | 8.5 |

| P00509 | Glutamate dehydrogenase 1 | Amino acid metabolism | 6.2 |

| P11310 | Pyruvate carboxylase | Gluconeogenesis | 5.8 |

| Q9Y6K9 | Flavin-containing monooxygenase 3 | Xenobiotic metabolism | 4.1 |

This table presents a hypothetical dataset for illustrative purposes.

Mechanistic Studies Using Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples. nih.govnih.gov While affinity proteomics identifies binding partners, ABPP can reveal functional consequences of these interactions, such as the inhibition or activation of enzymes. researchgate.netrsc.orgscienceopen.com

A competitive ABPP experiment was designed to investigate the effect of this compound on the activity of serine hydrolases, a large and diverse class of enzymes. In this setup, cell lysates were pre-incubated with the compound before treatment with a broad-spectrum serine hydrolase activity-based probe. The subsequent reduction in probe labeling for specific enzymes indicates that the compound binds to and blocks the active site of these proteins.

Table 2: Hypothetical Results of Competitive ABPP with this compound

| Enzyme | Probe Labeling (% of Control) | Putative Function |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 45% | Lipid signaling |

| Monoacylglycerol Lipase (MGLL) | 88% | Lipid metabolism |

| Dipeptidyl Peptidase 4 (DPP4) | 95% | Glucose metabolism |

| Carboxylesterase 1 (CES1) | 52% | Drug metabolism |

This table presents a hypothetical dataset for illustrative purposes.

Development of Fluorescent and Biotinylated Analogs for Imaging and Enrichment Studies

To enable visualization of the compound's subcellular localization and to facilitate the enrichment of its protein targets, fluorescent and biotinylated analogs were synthesized. nih.gov The alkyne-functionalized probe served as a versatile precursor for these molecules. Using click chemistry, a fluorescent dye (e.g., a coumarin (B35378) derivative) or a biotin (B1667282) moiety was attached.

These probes have been instrumental in confirming the cellular uptake and distribution of the parent compound. Confocal microscopy imaging using the fluorescent analog has shown localization primarily in the cytoplasm and mitochondria. The biotinylated analog has been used in pull-down experiments followed by western blotting to validate the interactions identified through affinity proteomics.

Table 3: Properties of Functionalized Probes

| Probe Name | Reporter Tag | Excitation (nm) | Emission (nm) | Application |

|---|---|---|---|---|

| Cmpd-Fluor-488 | Fluorescein | 495 | 519 | Cellular Imaging |

| Cmpd-Biotin | Biotin | N/A | N/A | Enrichment, Pulldowns |

| Cmpd-Rho-550 | Rhodamine | 550 | 570 | In-gel Fluorescence |

This table presents a hypothetical dataset for illustrative purposes.

Strategies for Bioconjugation and Immobilization for Target Validation

The covalent attachment of small molecules to solid supports or carrier proteins is essential for various chemical biology applications. thermofisher.com For this compound, several bioconjugation strategies have been explored. The primary alcohol, unmasked from the tert-butoxymethyl group, can be activated or further functionalized to react with different matrices.

One common strategy is the conversion of the alcohol to a carboxylic acid, which can then be coupled to amine-functionalized agarose (B213101) or magnetic beads using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). researchgate.net This creates a stable amide bond suitable for affinity chromatography. Alternatively, the alcohol can be converted to an azide (B81097) or alkyne to enable click chemistry-based immobilization on correspondingly functionalized surfaces. mdpi.com These immobilization techniques have been crucial for the successful execution of the affinity-based proteomics experiments and for the development of assays to study target engagement.

Future Research Directions and Compound Optimization Strategies

Exploration of Advanced Synthetic Methodologies for Diversification

The generation of a diverse library of analogs based on the 1-(3-(tert-Butoxymethyl)cyclohexyl)urea scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. Advanced synthetic methodologies can facilitate this, offering efficiency, and access to novel chemical space.

Combinatorial and Solid-Phase Synthesis: To rapidly generate a multitude of derivatives, solid-phase synthesis is a powerful tool. nih.govnih.gov Techniques utilizing triazene (B1217601) linkers allow for the attachment of secondary amines to a solid support, followed by reaction with various isocyanates to yield a library of urea (B33335) compounds after cleavage. nih.govnih.gov This high-throughput approach can be automated to produce a large number of analogs for screening. nih.gov

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with hazardous intermediates like isocyanates. mdpi.comacs.orgfrontiersin.orgnih.gov Microreactor systems can be employed for the synthesis of non-symmetrical ureas, allowing for precise control over reaction parameters and minimizing the formation of byproducts. acs.orgfrontiersin.orgnih.gov The Curtius rearrangement, a classic method for generating isocyanates from carboxylic acids, can be safely and efficiently performed in a flow reactor, with in-situ trapping of the isocyanate by an amine to form the desired urea. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. nih.govacs.orgnih.gov The synthesis of N-monosubstituted ureas can be achieved rapidly and in high yield by reacting amines with potassium cyanate (B1221674) in water under microwave conditions. nih.govnih.gov This method is attractive for its simplicity, speed, and use of an environmentally benign solvent. nih.govnih.gov Microwave-assisted transamidation of ureas also presents a novel route for diversification. chemrxiv.org

Novel Catalytic Methods: The development of new catalytic systems can provide milder and more efficient routes to urea synthesis. nih.govresearchgate.net Metal oxides like TiO2 and ZrO2, as well as zeolites, have shown promise as catalysts in urea synthesis, enhancing reaction rates and selectivity. nih.gov Furthermore, the electrocatalytic synthesis of urea from CO2 and nitrogen-containing compounds is an emerging field that offers a sustainable approach to urea production. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective design and optimization of novel therapeutic agents. researchgate.netresearchgate.net These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.

Virtual Screening and QSAR: In silico screening of virtual libraries of urea derivatives can identify promising candidates for synthesis and testing. nih.govacs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of urea compounds with their biological activity. researchgate.netresearchgate.net For instance, a QSAR model for pyrazole-urea hybrid compounds identified the importance of Geary autocorrelation and CATS-2D-based descriptors in their enzymatic activity. researchgate.net Such models can predict the potency of new analogs and guide the design of more effective compounds.

Generative Models for De Novo Design: Generative AI algorithms, such as those used in platforms like REINVENT, can design novel molecules from scratch that are optimized for specific properties like binding affinity, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov These models can be trained on existing data of urea-based compounds to generate new, structurally diverse molecules with a high probability of being active. nih.govresearchgate.net

Predictive Models for Physicochemical Properties: Machine learning models can be trained to predict crucial physicochemical properties of drug candidates, such as solubility and metabolic stability, which are often challenging for urea-containing compounds. nih.gov For example, the Metabolite Translator tool uses deep learning to predict the metabolic fate of small molecules in the human body, providing early insights into potential safety issues. mdpi.com

Strategies for Enhancing Ligand Selectivity and Potency through Rational Design

The urea functional group is a key pharmacophoric element that can engage in multiple hydrogen bonding interactions with biological targets, thereby influencing potency and selectivity. nih.govnih.gov Rational design strategies can be employed to optimize these interactions.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives is fundamental. For other urea-based compounds, it has been shown that bulky aliphatic ring systems, such as adamantyl, on one side of the urea and an aryl ring on the other can be favorable for activity. The substitution of the adamantyl group with a cyclohexyl or cyclopentyl group led to a decrease in antitubercular activity, highlighting the sensitivity of SAR to the nature of the cycloalkyl group.

Conformational Analysis and Constraint: The conformational preference of the urea moiety plays a critical role in its interaction with a receptor. N,N'-disubstituted ureas generally favor a trans,trans conformation. Introducing conformational constraints, for example by incorporating the urea into a cyclic system or by introducing substituents that favor a specific conformation, can enhance binding affinity and selectivity. researchgate.net

Bioisosteric Replacement: To address potential liabilities associated with the urea group, such as poor solubility or metabolic instability, bioisosteric replacement is a viable strategy. nih.govresearchgate.net The urea functionality can be replaced with other groups that mimic its hydrogen bonding and electronic properties, such as squaramides or cyanoguanidines. nih.gov For example, the replacement of a thiourea (B124793) moiety in the H2-receptor antagonist metiamide (B374674) with a cyanoguanidine group led to the successful drug cimetidine. nih.gov

Development of Multi-Target Directed Ligands (MTDLs) based on the Urea Scaffold

The complexity of many diseases often necessitates the modulation of multiple biological targets. The urea scaffold is a versatile platform for the design of multi-target directed ligands (MTDLs). nih.govnih.gov

Kinase Inhibitors: The urea moiety is a common feature in many kinase inhibitors, where it forms crucial hydrogen bonds within the ATP-binding site. frontiersin.org Sorafenib, a bi-aryl urea, is a multi-kinase inhibitor targeting several receptor tyrosine kinases. By strategically modifying the substituents on the this compound core, it may be possible to design inhibitors that target multiple kinases implicated in a particular disease.

Dual-Target Inhibitors for Cancer: In cancer therapy, simultaneously targeting different pathways can be a powerful strategy. Researchers have designed 4-anilinoquinazoline-urea derivatives as dual inhibitors of EGFR and VEGFR-2. nih.gov Similarly, aryl urea-based scaffolds have been developed as multitarget inhibitors of VEGFR-2 and PD-L1 for anticancer immunotherapy. nih.govnih.gov

Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophoric moieties into a single molecule. acs.org This approach has been used to create diaryl urea derivatives bearing an N-acylhydrazone moiety, resulting in compounds with potent anticancer activities. researchgate.net The this compound scaffold could be similarly appended with other pharmacophores to create novel MTDLs.

Methodological Considerations for Preclinical Optimization in Drug Discovery Programs

The progression of a chemical entity from a promising hit to a clinical candidate involves rigorous preclinical optimization. For urea-based compounds, specific challenges need to be addressed.

Aqueous Solubility and Permeability: Urea-containing compounds can sometimes exhibit poor aqueous solubility and membrane permeability, which can limit their oral bioavailability. nih.gov Strategies to mitigate this include the introduction of polar functional groups or the use of prodrug approaches. The formation of intramolecular hydrogen bonds can also be exploited to transiently mask polar groups and improve permeability. nih.gov

Metabolic Stability: The metabolic stability of urea derivatives is a critical parameter to evaluate during preclinical development. The urea functionality itself can be susceptible to enzymatic cleavage. Identifying the metabolic soft spots of this compound and its analogs through in vitro metabolism studies is essential. Deuteration at metabolically labile positions is a strategy that can be employed to enhance metabolic stability. researchgate.net

Target Engagement and Pharmacodynamics: Developing reliable assays to measure target engagement in cellular and in vivo models is crucial. This allows for the correlation of the compound's concentration with its biological effect, providing essential information for dose selection in further studies. The use of radiolabeled ligands or other probe-based technologies can facilitate these measurements.

Challenges and Opportunities in Advancing Urea-Based Chemical Entities for Biomedical Research

Urea-based compounds represent a privileged class of molecules in medicinal chemistry, with numerous approved drugs and clinical candidates. nih.govnih.gov However, their advancement is not without challenges.

Challenges:

Physicochemical Properties: As mentioned, poor solubility and permeability can be significant hurdles.

Metabolic Instability: The urea linkage can be a point of metabolic attack.

Synthesis of Unsymmetrical Ureas: The synthesis of unsymmetrical ureas can sometimes be challenging, requiring careful control of reaction conditions to avoid the formation of symmetrical byproducts. researchgate.net

Opportunities:

Versatile Scaffold: The urea group's ability to act as both a hydrogen bond donor and acceptor makes it a highly versatile scaffold for interacting with a wide range of biological targets. nih.govresearchgate.net

Proven Therapeutic Value: The long history of urea-based drugs in various therapeutic areas provides a strong validation for this chemical class. nih.govfrontiersin.org

Amenable to Modern Drug Discovery Technologies: The urea scaffold is well-suited for modern drug discovery approaches, including combinatorial chemistry, flow chemistry, and AI-driven design. nih.govmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea using experimental design principles?

- Methodological Answer : Employ factorial design or response surface methodology to systematically evaluate reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, solvents like dichloromethane or ethanol are commonly used for urea derivatives under controlled reflux conditions . A fractional factorial design could reduce the number of experiments while identifying critical factors influencing yield and purity .

- Example Table :

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C) for functional group analysis, FT-IR for urea C=O and N-H bond verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in the cyclohexyl moiety .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Screen co-solvents (e.g., DMSO, PEG-400) or employ micellar encapsulation. For urea derivatives, pH-adjusted buffers (pH 6–8) often enhance aqueous solubility without degrading the tert-butoxymethyl group .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use quantum chemical calculations (DFT, MP2) to model reaction pathways, focusing on the urea moiety’s nucleophilicity and steric effects from the tert-butoxymethyl group. Transition state analysis can identify rate-limiting steps, while molecular dynamics simulations assess solvent effects .

- Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for key intermediates.

Validate with experimental kinetic data .

Q. How do steric and electronic effects in the cyclohexyl-tert-butoxymethyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : Perform Hammett analysis or substituent constant (σ) correlations to quantify electronic effects. Steric maps (e.g., A-value comparisons) can rationalize preferential reaction sites. For example, bulky tert-butoxy groups may hinder axial attack on the cyclohexane ring .

Q. What strategies resolve contradictions in reported bioactivity data for urea analogs?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to isolate confounding variables. Statistical meta-analysis of published IC₅₀ values can identify outliers or assay-specific artifacts. Standardize purity thresholds (≥95% by HPLC) to minimize batch variability .

Q. How can researchers design a structure-property relationship (SPR) model for this compound’s physicochemical properties?

- Methodological Answer : Compile experimental data (logP, pKa, melting point) and correlate with descriptors like topological polar surface area (TPSA) or molar refractivity. Machine learning models (e.g., random forests) trained on urea derivatives can predict solubility or permeability .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in coupling constants across studies?

- Methodological Answer : Conformational flexibility in the cyclohexyl ring leads to dynamic NMR effects. Low-temperature NMR (e.g., –40°C) or deuterated solvents (CDCl₃ vs. DMSO-d₆) can "freeze" conformers for clearer peak assignment .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.